1-(9H-咔唑-9-基)乙酮

概述

描述

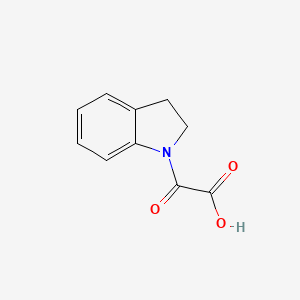

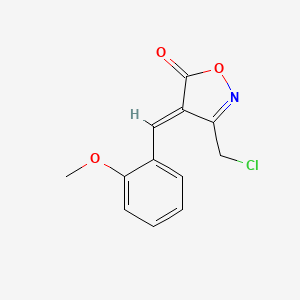

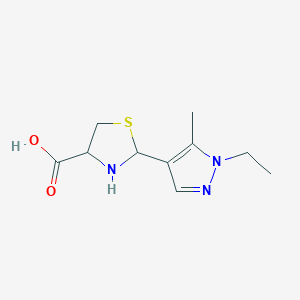

1-(9H-carbazol-9-yl)ethanone, also known as 9-Acetylcarbazole or 1-carbazol-9-ylethanone, is an organic compound with the molecular formula C14H11NO . It is a derivative of carbazole, a class of compounds that are often used in pharmaceuticals, dyes, and organic synthesis .

Synthesis Analysis

The synthesis of 1-(9H-carbazol-9-yl)ethanone can be achieved through N-acylation of carbazole with chloroacetyl chloride . This process involves the reaction of carbazole with the acylating agent to introduce an acetyl group at the 9-position of the carbazole ring .Molecular Structure Analysis

The molecular structure of 1-(9H-carbazol-9-yl)ethanone consists of a carbazole unit attached to an ethanone group . The carbazole unit is a tricyclic structure consisting of two benzene rings fused onto a five-membered nitrogen-containing ring .Chemical Reactions Analysis

Carbazole derivatives, including 1-(9H-carbazol-9-yl)ethanone, are known to participate in various chemical reactions. For instance, they can undergo N-acylation, alkylation, and arylation reactions . These reactions can be used to modify the carbazole unit and introduce new functional groups, which can alter the properties of the compound .Physical And Chemical Properties Analysis

1-(9H-carbazol-9-yl)ethanone is a solid compound with a molecular weight of 209.24 g/mol . It has good solubility in common organic solvents .科学研究应用

合成和生物评价

已经探索了1-(9H-咔唑-9-基)乙酮衍生物在生物应用中的潜力。例如,通过缩合反应合成化合物,并利用NMR和IR光谱等技术对其进行结构表征已有报道。这些衍生物由于其潜在的生物活性而引起兴趣,尽管在这方面的具体应用需要进一步研究 (Muralikrishna, 2018)。

抗氧化性质

已合成和评估了咔唑衍生物,包括1-(9H-咔唑-9-基)乙酮,用于其抗氧化性质。研究了这些化合物的自由基清除活性,表明它们作为自由基清除剂的潜力,在各种生物医学应用中可能具有重要意义 (Naik, Kumar, & Swetha, 2010)。

光物理研究

已广泛研究了某些咔唑衍生物的光物理性质。例如,已确定了特定衍生物在不同溶剂中的荧光量子产率和光化学量子产率。这些性质使它们适用于光物理应用,例如用于发展荧光探针或光电子器件材料 (Asiri, Al-Dies, & Khan, 2017)。

抗菌活性

一些咔唑衍生物,包括基于1-(9H-咔唑-9-基)乙酮的衍生物,已表现出显著的抗菌活性。合成这些化合物,然后对其进行表征并针对细菌菌株进行测试,表明它们有望用于开发新的抗菌剂 (Murugesan & Selvam, 2021)。

荧光探针

已开发咔唑衍生物作为选择性荧光探针,用于检测特定离子如铬(III)。这些探针的合成和表征展示了它们的有效性和选择性,突显了它们在环境监测和分析化学中的潜力 (Zhang et al., 2013)。

电化学和电致变色性质

已合成和表征了含有咔唑和苯甲酮单元的新型聚合物,用于其电化学和电致变色性质。这些材料显示出显著的光学对比度和快速切换时间,使它们适用于智能窗户、显示器和其他电致变色设备的应用 (Hu et al., 2013)。

抗微生物应用

已对9H-咔唑衍生物的抗微生物活性进行了研究。合成各种衍生物,并随后评估其作为抗微生物剂的效果,表明它们有望在医学应用中使用,特别是在对抗微生物感染方面 (Salih, Salimon, & Yousif, 2016)。

新型抗微生物剂

已进行了将咔唑与其他药用基团结合以创建新型抗微生物剂的研究。这些努力旨在利用咔唑衍生物的有益性质来对抗各种微生物菌株,其中一些化合物显示出对特定细菌如大肠杆菌和白念珠菌的显著活性 (Bordei (Telehoiu) et al., 2020)。

用于OLED技术的光学特性表征

已合成并表征了卡巴唑衍生物,用于其在OLED(有机发光二极管)技术中的潜在应用。由于其光学特性,这些化合物适用于发光器件的应用,表明它们在电子和显示技术领域的重要性 (Aydın et al., 2012)。

卡巴唑衍生物的细菌生物转化

对卡巴唑衍生物的细菌转化研究揭示了这些化合物的代谢途径和潜在的生物技术应用。这包括了解它们在环境中的转化以及在生物修复中的潜在用途 (Waldau et al., 2009)。

抗癌活性

合成新的卡巴唑衍生物并评估其抗癌活性已成为一个重要的研究领域。对癌细胞系进行对接研究和体外测试提供了宝贵的数据,表明一些衍生物具有作为抗癌药物的潜力 (Kumar & Pathak, 2016)。

安全和危害

This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . When handling this compound, it is recommended to wear suitable protective clothing .

未来方向

The future research directions for 1-(9H-carbazol-9-yl)ethanone and other carbazole derivatives could involve exploring their potential applications in various fields. For instance, they could be studied for their potential use in the development of new drugs, dyes, and materials . Additionally, further studies could be conducted to better understand their mechanisms of action and improve their safety profiles .

作用机制

Target of Action

1-(9H-carbazol-9-yl)ethanone is a derivative of carbazole compounds . Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . .

Mode of Action

Carbazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities

Biochemical Pathways

Carbazole derivatives have been shown to play a role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .

Pharmacokinetics

The compound has a molecular weight of 20924, a density of 11580, and a boiling point of 34861°C . These properties may influence its bioavailability.

Result of Action

Carbazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .

Action Environment

It is known that the compound is a colorless to yellow crystalline solid with good solubility in common organic solvents . These properties may influence its stability and efficacy in different environments.

属性

IUPAC Name |

1-carbazol-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADSTRJVECIIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205989 | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

574-39-0, 27236-49-3 | |

| Record name | 9-Acetyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC231304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 574-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Acetylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ACETYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1-(9H-carbazol-9-yl)ethanone derivatives interact with their biological targets and what are the downstream effects?

A1: The research suggests that 1-(9H-carbazol-9-yl)ethanone derivatives exhibit anticancer activity by potentially inhibiting the enzyme topoisomerase-I [, ]. Topoisomerase-I is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and ultimately cell death. The researchers used molecular docking studies to predict the binding interactions of these compounds with the enzyme. They found that certain derivatives exhibited favorable binding energies comparable to known topoisomerase-I inhibitors like Adriamycin [] and Rebeccamycin [], indicating their potential to disrupt enzyme function.

Q2: What is the relationship between the structure of 1-(9H-carbazol-9-yl)ethanone derivatives and their anticancer activity?

A2: The studies highlight the importance of specific structural modifications on the 1-(9H-carbazol-9-yl)ethanone scaffold for enhancing anticancer activity. Researchers synthesized two series of derivatives, 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e) and 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (6a-6e), incorporating various substituents on the phenyl rings [, ]. They found that compounds with specific substitutions (3a, 3d, 6c, 6d, and 6e) displayed potent in vitro anticancer activity against the MCF-7 breast cancer cell line, comparable to Adriamycin, with GI50 values below 10 μg/ml []. These findings suggest that the presence and nature of substituents significantly influence the interaction with the target, likely topoisomerase-I, and consequently, their anticancer efficacy.

Q3: What in vitro evidence supports the anticancer activity of these compounds?

A3: The anticancer activity of the synthesized 1-(9H-carbazol-9-yl)ethanone derivatives was evaluated in vitro against the human breast cancer cell line MCF-7 using the sulforhodamine B (SRB) assay [, ]. This assay measures cell viability and proliferation. The results demonstrated that several derivatives, particularly compounds 3a, 3c, 3d, 6c, 6d, and 6e, exhibited potent inhibitory effects on MCF-7 cell growth, with some showing even greater potency than the reference drug Adriamycin [, ]. These findings highlight the potential of this class of compounds as anticancer agents and warrant further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)